![molecular formula C3H3F2NaO2S B13779856 Sodium 2-(difluoromethylthio)acetate](/img/no-structure.png)
Sodium 2-(difluoromethylthio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(difluoromethylthio)acetate typically involves the reaction of difluoromethylthiol with sodium acetate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-(difluoromethylthio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylsulfonic acid under specific conditions.
Reduction: It can be reduced to form difluoromethylthiol.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Difluoromethylsulfonic acid.
Reduction: Difluoromethylthiol.
Substitution: Various difluoromethylthio derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 2-(difluoromethylthio)acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Sodium 2-(difluoromethylthio)acetate involves its interaction with specific molecular targets and pathways. The difluoromethylthio group can form strong bonds with various biomolecules, leading to changes in their structure and function. This interaction can affect cellular processes such as enzyme activity, signal transduction, and gene expression .
Similar Compounds:
- Sodium fluoroacetate
- Sodium chloroacetate
- Sodium bromoacetate
Comparison: this compound is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity and selectivity in various chemical reactions.
Eigenschaften
Molekularformel |
C3H3F2NaO2S |
---|---|
Molekulargewicht |
164.11 g/mol |
IUPAC-Name |
sodium;2-(difluoromethylsulfanyl)acetate |
InChI |
InChI=1S/C3H4F2O2S.Na/c4-3(5)8-1-2(6)7;/h3H,1H2,(H,6,7);/q;+1/p-1 |
InChI-Schlüssel |
RSTVPAUMPYQKKC-UHFFFAOYSA-M |
Kanonische SMILES |
C(C(=O)[O-])SC(F)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.